molecular formula C8H8Cl2O B12734620 ((Dichloromethoxy)methyl)benzene CAS No. 99848-63-2

((Dichloromethoxy)methyl)benzene

Katalognummer: B12734620
CAS-Nummer: 99848-63-2
Molekulargewicht: 191.05 g/mol
InChI-Schlüssel: JWVSYGMUGPYQLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dichloromethoxymethylbenzene, also known by its chemical formula C8H8Cl2O, is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichloromethoxymethylbenzene can be synthesized through several methods. One common synthetic route involves the chloromethylation of benzene derivatives using reagents such as dimethoxymethane and chlorosulfonic acid in the presence of a catalyst like zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C). This reaction typically yields benzyl chloride derivatives .

Industrial Production Methods

In industrial settings, the production of dichloromethoxymethylbenzene may involve large-scale chloromethylation processes using similar reagents and conditions. The scalability of these methods allows for the efficient production of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Dichloromethoxymethylbenzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert dichloromethoxymethylbenzene into different reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds.

Wissenschaftliche Forschungsanwendungen

Dichloromethoxymethylbenzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of dichloromethoxymethylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a precursor to more active molecules that exert their effects through specific biochemical pathways. For example, its derivatives may interact with enzymes or receptors, leading to various biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dichloromethylbenzene: Similar in structure but lacks the methoxy group.

    Methoxymethylbenzene: Contains a methoxy group but lacks the chlorine atoms.

    Chloromethoxymethylbenzene: Contains one chlorine atom and a methoxy group.

Uniqueness

Dichloromethoxymethylbenzene is unique due to the presence of both chlorine atoms and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

99848-63-2

Molekularformel

C8H8Cl2O

Molekulargewicht

191.05 g/mol

IUPAC-Name

dichloromethoxymethylbenzene

InChI

InChI=1S/C8H8Cl2O/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI-Schlüssel

JWVSYGMUGPYQLF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.